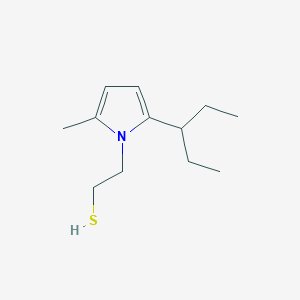
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 2-ET-5-Me-Pyr and is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.
Mecanismo De Acción
The mechanism of action of 2-ET-5-Me-Pyr is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-ET-5-Me-Pyr has low toxicity and is well-tolerated in vivo. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to improve cognitive function and memory in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ET-5-Me-Pyr in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations is its high cost and the difficulty in obtaining pure samples.
Direcciones Futuras
There are several future directions for research on 2-ET-5-Me-Pyr. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential as an anti-inflammatory and anti-cancer agent in humans. Furthermore, the potential of 2-ET-5-Me-Pyr as a modulator of the immune system and its effects on cognitive function and memory warrant further investigation.
Métodos De Síntesis
The synthesis of 2-ET-5-Me-Pyr involves the reaction of 2-bromoethyl ethyl sulfide with 5-methyl-1H-pyrrole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain pure 2-ET-5-Me-Pyr.
Aplicaciones Científicas De Investigación
2-ET-5-Me-Pyr has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. In material science, it is used as a dopant for the fabrication of organic semiconductors. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a modulator of the immune system.
Propiedades
Número CAS |
153686-90-9 |
|---|---|
Nombre del producto |
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- |
Fórmula molecular |
C12H21NS |
Peso molecular |
211.37 g/mol |
Nombre IUPAC |
2-(2-methyl-5-pentan-3-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-4-11(5-2)12-7-6-10(3)13(12)8-9-14/h6-7,11,14H,4-5,8-9H2,1-3H3 |
Clave InChI |
HVOLYEHZDXTBJH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC=C(N1CCS)C |
SMILES canónico |
CCC(CC)C1=CC=C(N1CCS)C |
Otros números CAS |
153686-90-9 |
Sinónimos |
2-(2-methyl-5-pentan-3-yl-pyrrol-1-yl)ethanethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



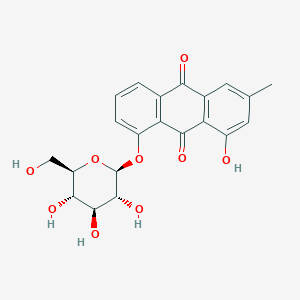
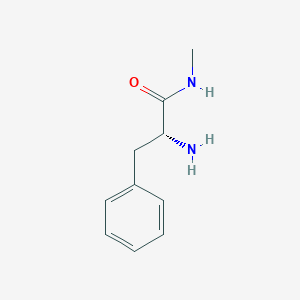
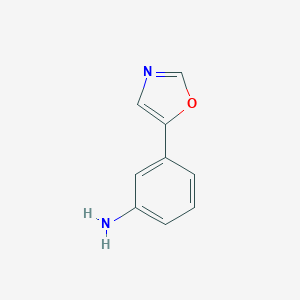
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
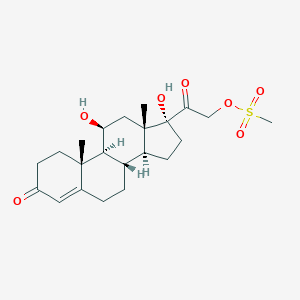
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
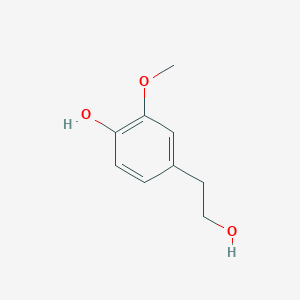
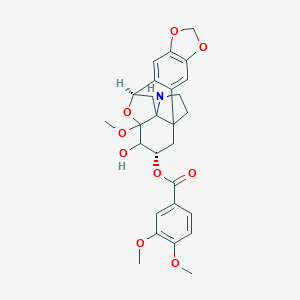
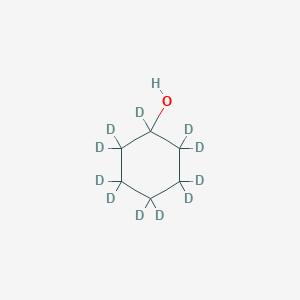
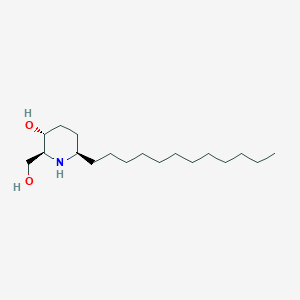
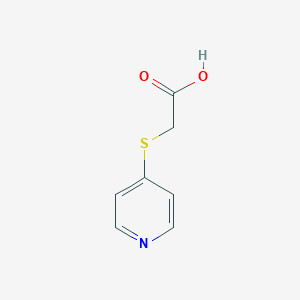
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)